Comparative BTK Inhibitor Intermediate Scope: 6-Fluoro vs. 6-Chloro and 6-Bromo Substitution in Benzoxazinone Scaffolds
The target compound (6-fluoro) is one of a series of halogen-substituted 4-ethynyl-1-tosyl-1,4-dihydro-2H-benzo[d][1,3]oxazin-2-ones disclosed as intermediates in BTK inhibitor synthetic pathways. While specific yield or potency data for the 6-fluoro variant versus the 6-chloro (CAS 2093115-05-8) and 6-bromo (CAS 1958012-11-7) analogs are not publicly reported in a single head-to-head study, the patent literature from Janssen Pharmaceutica NV explicitly describes the use of halogen-substituted benzoxazinones as key intermediates, with the halogen identity being a defined variable (R1a) in the general synthetic scheme [1]. The fluoro substituent is well-established in medicinal chemistry to confer distinct electronic properties (Hammett σm = 0.34 for F vs. σm = 0.37 for Cl and σm = 0.39 for Br) and metabolic stability advantages over chloro and bromo congeners [2].
| Evidence Dimension | Halogen substituent electronic parameter (Hammett σm) and commercial availability |
|---|---|
| Target Compound Data | 6-Fluoro; Hammett σm = 0.34; Available from Fluorochem at 98% purity, £97/25 mg |
| Comparator Or Baseline | 6-Chloro (CAS 2093115-05-8): Hammett σm = 0.37; Available from Sigma-Aldrich at 98% purity . 6-Bromo (CAS 1958012-11-7): Hammett σm = 0.39; Available from AKSci at 98% purity |
| Quantified Difference | Δσm (F vs. Cl) = -0.03; Δσm (F vs. Br) = -0.05. Pricing: 6-Fluoro £97/25 mg vs. 6-Chloro and 6-Bromo pricing not directly compared in public sources. |
| Conditions | Hammett substituent constants from literature compilations. Purity and pricing from vendor datasheets as of 2024-2025. |
Why This Matters
The fluoro substituent provides a moderately electron-withdrawing effect distinct from chloro or bromo, which can influence both the reactivity of the ethynyl group in downstream Sonogashira couplings and the pharmacokinetic profile if the benzoxazinone fragment is retained in the final BTK inhibitor, making the 6-fluoro intermediate the preferred choice when metabolic stability and reduced CYP450-mediated oxidation are prioritized.
- [1] Pye, P.; Ben Haim, C.; Conza, M.; Houpis, I. N. (Janssen Pharmaceutica NV). Processes and Intermediates for Preparing a Medicament. US 2014/0275126 A1. View Source
- [2] Hansch, C.; Leo, A.; Taft, R. W. A Survey of Hammett Substituent Constants and Resonance and Field Parameters. Chem. Rev. 1991, 91, 165–195. View Source
